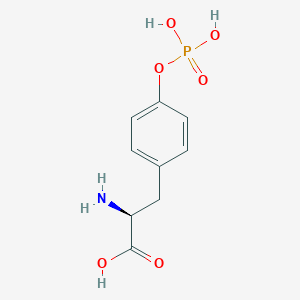

H-Tyr(H2PO3)-OH

Description

Phosphotyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

An amino acid that occurs in endogenous proteins. Tyrosine phosphorylation and dephosphorylation plays a role in cellular signal transduction and possibly in cell growth control and carcinogenesis.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWXELXMIBXGTH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176234 | |

| Record name | Phosphotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Phosphotyrosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-Phosphotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21820-51-9 | |

| Record name | Phospho-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21820-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021820519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonotyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYROSINE O-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R86C98KDX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of O-Phospho-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-L-tyrosine, denoted chemically as H-Tyr(H2PO3)-OH, is a critical post-translationally modified amino acid that plays a pivotal role in a vast array of cellular processes. As the product of protein tyrosine kinase (PTK) activity, it functions as a molecular switch in signal transduction pathways, governing cell growth, differentiation, metabolism, and motility.[1] Dysregulation of tyrosine phosphorylation is a hallmark of numerous diseases, most notably cancer, making O-phospho-L-tyrosine and its associated signaling cascades prime targets for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of O-phospho-L-tyrosine, detailed experimental protocols for their determination, and visualizations of its central role in cellular signaling.

Physicochemical Properties

The unique physicochemical characteristics of O-phospho-L-tyrosine dictate its biological function, influencing its interactions with other molecules and its overall stability. These properties are summarized below.

General and Chemical Properties

| Property | Value | Reference |

| Synonyms | Phosphotyrosine, P-Tyr, L-Tyrosine-O-phosphate, H-Tyr(PO3H2)-OH | [1][4][5][6] |

| Molecular Formula | C9H12NO6P | [1][3][4][5] |

| Molecular Weight | 261.17 g/mol | [1][3][4] |

| Appearance | White to off-white powder/crystalline solid | [3][6] |

| CAS Number | 21820-51-9 | [1][3][5][6] |

| PubChem CID | 30819 | [4] |

Solubility and Stability

| Property | Value | Reference |

| Solubility | Soluble in 4 M NH4OH (50 mg/ml), PBS (pH 7.2) (10 mg/ml), and water at pH 7.2. Slightly soluble in aqueous acid. The disodium salt has a much higher aqueous solubility of 53 g/L. | [1][5][7] |

| Storage Temperature | -20°C | [1][5] |

| Stability | Stable for at least 6 months at 4°C. The molecule is heat-sensitive. | [6][8] |

Acid-Base Properties

| Property | Value | Reference |

| pKa Values | <2 (phosphate), 2.4 (-COOH), 5.8 (phosphate), 9.4 (-NH2) | [1] |

Spectroscopic and Physical Properties

| Property | Value | Reference |

| Melting Point | 225°C | [1][6] |

| λmax | 275 nm (in H2O), 220 nm | [1][5] |

| Extinction Coefficient (ε) | 1,350 M⁻¹cm⁻¹ at 275 nm | [1] |

| Fluorescence | Excitation max: 265 nm (in H2O), Emission max: 293 nm (in H2O) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of O-phospho-L-tyrosine in a laboratory setting.

Protocol 1: Determination of pKa Values by Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of O-phospho-L-tyrosine using acid-base titration.

Materials:

-

O-Phospho-L-tyrosine

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (50 mL or 100 mL)

-

Distilled, deionized water

Procedure:

-

Sample Preparation: Accurately weigh a known amount of O-phospho-L-tyrosine to prepare a solution of known concentration (e.g., 20 mM) in a specific volume of distilled water.

-

Initial pH Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Record the initial pH.[9]

-

Acid Titration:

-

Fill a burette with 0.1 M HCl.

-

Add the HCl in small, precise increments (e.g., 0.2 mL).

-

After each addition, allow the pH to stabilize and record the reading.

-

Continue the titration until the pH drops to approximately 1.5.

-

-

Base Titration:

-

Prepare a fresh solution of O-phospho-L-tyrosine as in step 1.

-

Fill a separate burette with 0.1 M NaOH.

-

Add the NaOH in small, precise increments, recording the pH after each addition until the pH reaches approximately 12.5.[9]

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the equivalents of acid/base added (x-axis).

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[10] The pKa of the carboxyl group will be the first equivalence point in the basic titration, followed by the second phosphate proton, and finally the amino group. The first phosphate proton's pKa will be determined from the acidic titration.

-

Protocol 2: Synthesis and Purification of O-Phospho-L-tyrosine Containing Peptides

This protocol provides a general workflow for the solid-phase synthesis of peptides containing O-phospho-L-tyrosine.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Tyr(PO(OBzl)2)-OH or other suitably protected phosphotyrosine analog

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, DIC) and base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Preparation: Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin with the deprotection solution.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid with coupling reagents and add it to the resin. Allow the reaction to proceed to completion.

-

Washing: Wash the resin thoroughly to remove excess reagents.

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the incorporation of phosphotyrosine, use the protected Fmoc-Tyr(PO(OBzl)2)-OH.

-

Cleavage and Deprotection: Once the peptide chain is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl groups on the phosphate.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized phosphopeptide by mass spectrometry and amino acid analysis.[11]

Visualizations

Diagrams are provided to illustrate key concepts related to O-phospho-L-tyrosine.

Caption: Experimental workflow for determining pKa values.

Caption: Role of phosphotyrosine in RTK signaling.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Phospho-L-tyrosine | C9H12NO6P | CID 30819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. usbio.net [usbio.net]

- 7. abmole.com [abmole.com]

- 8. O-Phospho-L-tyrosine 21820-51-9 | TCI EUROPE N.V. [tcichemicals.com]

- 9. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 10. scribd.com [scribd.com]

- 11. Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of H-Tyr(H2PO3)-OH (Phosphotyrosine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevailing methodologies for the chemical synthesis and purification of O-phospho-L-tyrosine (H-Tyr(H2PO3)-OH), a critical post-translational modification involved in a myriad of cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in chemical biology, drug discovery, and proteomics, offering detailed experimental protocols, comparative data, and visual representations of key processes.

Introduction to Phosphotyrosine

O-phospho-L-tyrosine (pTyr) is a pivotal player in intracellular signal transduction. The reversible phosphorylation of tyrosine residues on proteins, catalyzed by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs), acts as a molecular switch that controls numerous cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[1] The phosphotyrosine moiety is recognized by proteins containing specific binding modules, such as Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, which further propagate the signal downstream.[1] Given its central role in cell signaling, the availability of synthetic phosphotyrosine and its analogues is crucial for studying these pathways, developing inhibitors, and creating chemical probes to elucidate complex biological systems.

Chemical Synthesis of Phosphotyrosine-Containing Peptides

The chemical synthesis of phosphotyrosine-containing peptides is most commonly achieved through solid-phase peptide synthesis (SPPS). This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The key challenge in synthesizing phosphopeptides lies in the protection of the phosphate group during chain elongation and its subsequent deprotection without degrading the peptide. Two primary strategies, Boc/Bzl and Fmoc/tBu, are widely employed, each with its own set of protecting groups for the phosphate moiety.

Solid-Phase Peptide Synthesis (SPPS) Strategies

Boc/Bzl Strategy: This classic approach utilizes an acid-labile tert-butyloxycarbonyl (Boc) group for the protection of the α-amino group and typically employs benzyl-based protecting groups for the side chains, including the phosphate group of tyrosine. A practical method involves the incorporation of Boc-Tyr(PO3Bzl2)-OH.[1] Deprotection of the Boc group is achieved with trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of the benzyl protecting groups are performed using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). A key consideration is that one of the benzyl protecting groups on the phosphate can be prematurely removed during the repeated Boc deprotection steps with 50% TFA in dichloromethane (DCM).[1]

Fmoc/tBu Strategy: The more contemporary Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. This offers milder deprotection conditions for the growing peptide chain. For phosphotyrosine synthesis, Fmoc-Tyr(PO3tBu2)-OH is a preferred building block as it provides high purity and minimizes the formation of non-phosphorylated tyrosine-containing peptide byproducts.[2][3] The tBu groups on the phosphate are stable to the piperidine treatment used for Fmoc removal and are cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linkage upon final treatment with a strong acid cocktail, typically containing TFA.

Comparison of Phosphotyrosine Building Blocks for SPPS

The choice of the protected phosphotyrosine building block is critical for the successful synthesis of phosphopeptides. The following table summarizes the commonly used derivatives for both Boc and Fmoc strategies.

| Building Block | SPPS Strategy | Phosphate Protecting Group | Key Advantages | Key Disadvantages | Typical Crude Purity |

| Boc-Tyr(PO3Bzl2)-OH | Boc/Bzl | Benzyl (Bzl) | Well-established chemistry. | Harsh final cleavage conditions (HF, TFMSA). Partial deprotection of benzyl groups during Boc removal.[1] | Variable, often requires extensive purification. |

| Fmoc-Tyr(PO3tBu2)-OH | Fmoc/tBu | tert-Butyl (tBu) | High purity of the final phosphopeptide.[2][3] Milder overall deprotection conditions compared to Boc/Bzl. | Potential for side reactions if not handled carefully. | >90%[4] |

| Fmoc-Tyr(PO(OBzl)OH)-OH | Fmoc/tBu | Monobenzyl | Commercially available and widely used. | Partially protected phosphate can lead to side reactions and lower yields. | Good, but can be lower than with di-tBu protection. |

| Fmoc-Tyr(PO3H2)-OH | Fmoc/tBu | Unprotected | Avoids phosphate deprotection steps. | Unprotected phosphate can interfere with coupling reactions, leading to lower purity (1-4% tyrosine-peptide contamination).[2] | Lower, requires significant purification. |

Experimental Protocols: Synthesis

Synthesis of Fmoc-Tyr(PO3tBu2)-OH Building Block

This protocol describes a high-yield, one-step synthesis of the Fmoc-Tyr(PO3tBu2)-OH building block.[3]

Materials:

-

Fmoc-Tyr-OH

-

Di-tert-butyl N,N-diethylphosphoramidite

-

1H-Tetrazole

-

tert-Butyl hydroperoxide (tBuOOH)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve Fmoc-Tyr-OH (1 equivalent) and 1H-tetrazole (2 equivalents) in anhydrous DCM.

-

Add di-tert-butyl N,N-diethylphosphoramidite (1.5 equivalents) dropwise to the solution at room temperature and stir for 2 hours.

-

Cool the reaction mixture to 0°C and add a solution of tBuOOH (1.5 equivalents) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

-

Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a gradient of EtOAc in hexane to yield Fmoc-Tyr(PO3tBu2)-OH as a white solid.

Expected Yield: High (typically >85%).

Solid-Phase Synthesis of a Model Phosphotyrosine-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a model phosphotyrosine-containing peptide using the Fmoc/tBu strategy.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-Tyr(PO3tBu2)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: After a negative Kaiser test (colorless or yellow beads), wash the resin thoroughly with DMF and DCM.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For the phosphotyrosine residue, use Fmoc-Tyr(PO3tBu2)-OH.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

-

-

Drying: Dry the crude peptide under vacuum.

Purification of Phosphotyrosine Peptides

Crude synthetic phosphopeptides require purification to remove deletion sequences, truncated peptides, and byproducts from the cleavage of protecting groups. The two most effective methods for purifying phosphopeptides are reversed-phase high-performance liquid chromatography (RP-HPLC) and immunoaffinity chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides. It separates peptides based on their hydrophobicity.

Typical RP-HPLC Conditions for Phosphopeptide Purification:

| Parameter | Condition |

| Column | C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size)[5] |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[6] |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile[6] |

| Gradient | A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a common starting point.[5] |

| Flow Rate | 1 mL/min for analytical scale; scalable for preparative columns. |

| Detection | UV absorbance at 210–220 nm.[6] |

Immunoaffinity Chromatography

This technique offers high specificity by utilizing antibodies that recognize the phosphotyrosine residue. It is particularly useful for enriching phosphopeptides from complex mixtures.[7]

General Immunoaffinity Chromatography Protocol:

-

Antibody Immobilization: Covalently couple a high-affinity anti-phosphotyrosine antibody to a solid support matrix (e.g., agarose beads).

-

Sample Loading: Dissolve the crude peptide mixture in a binding buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and apply it to the antibody-coupled column.

-

Washing: Wash the column extensively with the binding buffer to remove non-specifically bound peptides.

-

Elution: Elute the bound phosphopeptide using a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0).[8] It is crucial to immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5) to prevent acid-catalyzed hydrolysis of the phosphate group.[8]

Experimental Protocols: Purification

RP-HPLC Purification of a Crude Phosphopeptide

Procedure:

-

Sample Preparation: Dissolve the crude, dried peptide in a minimal volume of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

-

Injection and Gradient Elution: Inject the prepared sample onto the column and begin the gradient elution program.

-

Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.

-

Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and phosphorylation status of the desired peptide by mass spectrometry.

-

Pooling and Lyophilization: Pool the fractions containing the pure phosphopeptide and lyophilize to obtain the final product as a white, fluffy powder.

Immunoaffinity Enrichment of Phosphopeptides

Procedure:

-

Column Preparation: Equilibrate the anti-phosphotyrosine antibody-coupled agarose column with 10 column volumes of binding buffer (PBS, pH 7.4).

-

Sample Loading: Dissolve the peptide mixture in binding buffer and load it onto the column at a slow flow rate to ensure maximum binding.

-

Washing: Wash the column with at least 20 column volumes of binding buffer, monitoring the UV absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound phosphopeptides with elution buffer (0.1 M glycine-HCl, pH 2.8). Collect 1 mL fractions into tubes containing 100 µL of neutralization buffer (1 M Tris-HCl, pH 8.5).

-

Desalting: Desalt the neutralized, enriched phosphopeptide fractions using a C18 solid-phase extraction (SPE) cartridge.

-

Analysis: Analyze the enriched phosphopeptides by mass spectrometry to confirm their identity.

Analytical Characterization

The identity, purity, and phosphorylation status of the synthesized this compound containing peptides must be confirmed using appropriate analytical techniques.

Analytical Techniques for Phosphopeptide Characterization:

| Technique | Information Provided | Key Observations |

| Analytical RP-HPLC | Purity assessment. | A single, sharp peak indicates high purity. |

| Mass Spectrometry (MS) | Molecular weight confirmation and verification of phosphorylation. | The observed mass should match the theoretical mass of the phosphopeptide. The mass difference between the phosphorylated and non-phosphorylated peptide is +79.98 Da. |

| Tandem MS (MS/MS) | Sequence confirmation and localization of the phosphorylation site. | Fragmentation analysis reveals the peptide sequence. A characteristic neutral loss of 98 Da (H3PO4) from the precursor ion is often observed for phosphotyrosine-containing peptides in collision-induced dissociation (CID).[9] |

| 31P Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the presence of the phosphate group. | The 31P chemical shift for phosphotyrosine is pH-dependent, typically appearing between -3.8 ppm (pH 4.0) and 0.2 ppm (pH 8.0) relative to an external standard of 85% H3PO4.[10] |

Visualization of Key Processes

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of phosphotyrosine peptides.

Canonical Phosphotyrosine Signaling Pathway

Caption: A simplified receptor tyrosine kinase signaling pathway.

References

- 1. Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]

- 3. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid-phase synthesis of tyrosyl H-phosphonopeptides and methylphosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. Immunoaffinity purification of tyrosine-phosphorylated cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of H-Tyr(H2PO3)-OH: A Phosphatase-Stable Probe in Signal Transduction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-Tyr(H2PO3)-OH, also known as L-Phosphonotyrosine, is a non-proteinogenic amino acid designed as a non-hydrolyzable analog of O-phosphotyrosine (pTyr). This structural modification, replacing the labile phosphate ester with a stable phosphonic acid, renders it resistant to cleavage by protein tyrosine phosphatases (PTPs). This key feature makes phosphonotyrosine an invaluable tool for elucidating the intricate signaling pathways governed by tyrosine phosphorylation. By acting as a persistent mimic of pTyr, it can effectively probe and inhibit the function of pTyr-recognizing domains, primarily Src Homology 2 (SH2) domains, and serve as a potent and selective inhibitor of PTPs. This technical guide delves into the core biological roles of this compound, presenting quantitative data on its interactions, detailed experimental protocols for its use, and visual representations of the signaling pathways it modulates.

Introduction: The Significance of Tyrosine Phosphorylation

Reversible tyrosine phosphorylation is a cornerstone of cellular signaling in multicellular organisms, governing a vast array of processes including cell growth, differentiation, migration, and apoptosis.[1] This dynamic post-translational modification is orchestrated by the opposing actions of protein tyrosine kinases (PTKs), which add phosphate groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them. The resulting phosphotyrosine (pTyr) residues act as docking sites for proteins containing pTyr-binding modules, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, thereby assembling signaling complexes and propagating downstream signals.[1]

The transient nature of tyrosine phosphorylation, due to the action of PTPs, can complicate the study of these signaling events. This compound (phosphonotyrosine) was developed to overcome this limitation. Its phosphonate group is isosteric and isoelectronic to the phosphate group of pTyr but is resistant to enzymatic hydrolysis. This stability allows for the "trapping" of protein-protein interactions and the sustained inhibition of PTPs, making it a powerful tool in signal transduction research and a promising scaffold for therapeutic development.[2]

Core Biological Function: A Stable Mimic of Phosphotyrosine

The primary biological role of this compound stems from its ability to act as a phosphatase-resistant analog of pTyr. This property allows it to be incorporated into synthetic peptides that can then be used to:

-

Antagonize SH2 Domain Interactions: Peptides containing phosphonotyrosine can bind to SH2 domains with high affinity and specificity, thereby blocking the recruitment of downstream signaling proteins to their activated receptor tyrosine kinase (RTK) or scaffold protein targets.[3]

-

Inhibit Protein Tyrosine Phosphatases (PTPs): As a stable substrate analog, phosphonotyrosine-containing molecules can bind to the active site of PTPs, acting as competitive inhibitors. This allows for the study of the physiological consequences of specific PTP inhibition.[4]

Quantitative Data on Molecular Interactions

The efficacy of this compound as a molecular probe is underscored by its binding affinities to SH2 domains and its inhibitory constants against PTPs. While specific data for phosphonotyrosine-containing peptides can be sparse, extensive research on phosphotyrosine peptides provides a strong benchmark. The non-hydrolyzable nature of the phosphonate linkage is expected to result in comparable or slightly altered binding affinities compared to their phosphate counterparts, with the key difference being the stability of the interaction in the presence of phosphatases.

Table 1: Binding Affinities of Phosphotyrosine-Containing Peptides to SH2 Domains

| SH2 Domain | Peptide Sequence/Origin | Binding Affinity (Kd) | Reference |

| Grb2 | Shc-derived phosphopeptide | 200 nM | [5] |

| Grb2 | EGF Receptor-derived phosphopeptide | Nanomolar range | [6][7] |

| Grb2 | HGF Receptor-derived phosphopeptide | Nanomolar range | [6][7] |

| Vav1 | Doubly phosphorylated Syk linker B | 7.4 µM | [8] |

| PLC-γ | Doubly phosphorylated Syk linker B | 0.07 µM | [8] |

| p85 N-SH2 | PDGFR-derived phosphopeptide | 3.34 x 10^6 M⁻¹s⁻¹ (kon) | [3] |

| p85 C-SH2 | IRS-1-derived phosphopeptide (pY-628) | 0.34 nM | [9] |

Table 2: Inhibitory Activity of Phosphonate-Based Compounds against PTP1B

| Compound | IC50 Value | Type of Inhibition | Reference |

| (naphth-2-yl) difluoromethylphosphonic acid | 40-50 µM | Competitive | [4] |

| (napthy-1-yl) difluoromethylphosphonic acid | 40-50 µM | Competitive | [4] |

| Mucusisoflavone B | 2.5 ± 0.2 µM | Not specified | [10] |

| Phosphoeleganin | 1.3 ± 0.04 μM | Not specified | [11] |

Signaling Pathways Modulated by this compound

By acting as a pTyr mimic, this compound can be used to intervene in numerous signaling pathways. A primary example is the Receptor Tyrosine Kinase (RTK) signaling cascade.

Figure 1: RTK signaling pathway and points of intervention by this compound peptides.

Experimental Protocols

Solid-Phase Synthesis of this compound-Containing Peptides

This protocol outlines the general steps for incorporating Fmoc-Tyr(PO3H2)-OH into a peptide sequence using solid-phase peptide synthesis (SPPS).

Figure 2: General workflow for solid-phase peptide synthesis with phosphonotyrosine.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Tyr(PO3H2)-OH

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

RP-HPLC system for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the standard Fmoc-amino acids using a coupling reagent like HATU in the presence of DIPEA for 1-2 hours.

-

Phosphonotyrosine Coupling: For the incorporation of Fmoc-Tyr(PO3H2)-OH, use an extended coupling time (e.g., 4-12 hours) with HATU and an increased excess of DIPEA (at least 3 equivalents).[12] Monitor the coupling reaction using a ninhydrin test.

-

Repeat: Repeat steps 2-5 for all amino acids in the sequence.

-

Final Deprotection: Remove the final N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification and Characterization: Purify the crude peptide by RP-HPLC and confirm its identity and purity by mass spectrometry.[13]

In Vitro PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay provides a simple and cost-effective method to screen for PTP inhibitors.[14][15]

Figure 3: Workflow for a pNPP-based PTP inhibition assay.

Materials:

-

Purified PTP enzyme (e.g., PTP1B)

-

p-Nitrophenyl phosphate (pNPP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound-containing peptide (inhibitor)

-

Stop solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Reagents: Prepare serial dilutions of the phosphonotyrosine peptide inhibitor in the assay buffer.

-

Pre-incubation: In a 96-well plate, add the PTP enzyme to wells containing either the inhibitor dilutions or buffer (for control). Pre-incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Add the pNPP substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 10-30 minutes.

-

Stop Reaction: Stop the reaction by adding the stop solution. The dephosphorylation of pNPP results in the formation of p-nitrophenol, which is yellow at alkaline pH.[15]

-

Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

SH2 Domain Binding Assay using Fluorescence Polarization

This assay measures the binding of a fluorescently labeled phosphonotyrosine peptide to an SH2 domain in solution.[1][16]

Materials:

-

Purified SH2 domain protein (e.g., Grb2 SH2)

-

Fluorescently labeled this compound-containing peptide (e.g., with fluorescein)

-

Binding buffer (e.g., PBS with 0.01% Tween-20)

-

384-well black microplate

-

Fluorescence polarization plate reader

Protocol:

-

Prepare Reagents: Prepare a constant concentration of the fluorescently labeled phosphonotyrosine peptide and serial dilutions of the SH2 domain protein in the binding buffer.

-

Assay Setup: In a 384-well plate, add the fluorescent peptide to all wells. Then, add the serial dilutions of the SH2 domain protein. Include wells with only the fluorescent peptide (for baseline polarization) and buffer.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measure Fluorescence Polarization: Read the fluorescence polarization on a suitable plate reader. As more SH2 domain binds to the fluorescent peptide, the tumbling rate of the complex decreases, leading to an increase in the polarization value.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the SH2 domain concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Conclusion and Future Directions

This compound is a powerful and versatile tool for the study of tyrosine phosphorylation-dependent signaling. Its resistance to phosphatase activity allows for the stable interrogation of SH2 domain-mediated protein-protein interactions and the targeted inhibition of PTPs. The experimental protocols provided herein offer a framework for the synthesis and application of phosphonotyrosine-containing peptides in elucidating these complex cellular processes.

Future research will likely focus on the development of more sophisticated phosphonotyrosine analogs with improved cell permeability and in vivo stability, paving the way for their use as therapeutic agents in diseases characterized by aberrant tyrosine kinase signaling, such as cancer and autoimmune disorders. The continued application of these molecular probes will undoubtedly deepen our understanding of the intricate and dynamic world of cellular signal transduction.

References

- 1. Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polarization. | Broad Institute [broadinstitute.org]

- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]

- 5. Evaluation of the Interaction between Phosphohistidine Analogues and Phosphotyrosine Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of the Grb2 SH2 domain to phosphotyrosine motifs does not change the affinity of its SH3 domains for Sos proline-rich motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of the Grb2 SH2 domain to phosphotyrosine motifs does not change the affinity of its SH3 domains for Sos proline-rich motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct mechanisms of a phosphotyrosyl peptide binding to two SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. whitelabs.org [whitelabs.org]

- 10. researchgate.net [researchgate.net]

- 11. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 13. Study on the synthesis and characterization of peptides containing phosphorylated tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pursuit of Precision: A Technical Guide to the Discovery and Development of Phosphotyrosine Mimetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism, the dysregulation of which is implicated in a multitude of diseases, including cancer and metabolic disorders. The enzymes that write, read, and erase these phosphate marks—protein tyrosine kinases, SH2 domain-containing proteins, and protein tyrosine phosphatases (PTPs), respectively—have become prime targets for therapeutic intervention. However, the inherent instability and poor bioavailability of phosphotyrosine (pTyr) itself have driven the development of pTyr mimetics: bioisosteres that mimic the key interactions of pTyr while offering improved drug-like properties. This technical guide provides an in-depth exploration of the discovery and development of these crucial molecular tools. We delve into the design strategies for both non-hydrolyzable and non-phosphate-containing pTyr mimetics, present key quantitative data on their efficacy against prominent targets such as the Grb2 SH2 domain and PTP1B, and provide detailed experimental protocols for their evaluation. Furthermore, we visualize the intricate signaling pathways and experimental workflows central to this field of research.

Introduction: The Central Role of Phosphotyrosine in Cellular Signaling

Reversible tyrosine phosphorylation is a cornerstone of intracellular communication, governing processes from cell growth and differentiation to metabolism and apoptosis. This dynamic post-translational modification is orchestrated by the interplay of protein tyrosine kinases (PTKs), which add phosphate groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them. The resulting phosphotyrosine (pTyr) residues act as docking sites for proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, thereby assembling signaling complexes and propagating downstream signals.

Given their central role, aberrant pTyr signaling is a hallmark of many diseases. Consequently, inhibiting the interactions within these pathways has emerged as a promising therapeutic strategy. While peptides containing pTyr can competitively inhibit these interactions, their utility is hampered by rapid dephosphorylation by cellular phosphatases and poor cell permeability. This has spurred the development of phosphotyrosine mimetics, which are designed to be stable, cell-permeable surrogates of pTyr.

Design and Development of Phosphotyrosine Mimetics

The design of pTyr mimetics has evolved along two major avenues: non-hydrolyzable phosphonate-based analogs and non-phosphate-containing isosteres.

2.1. Non-Hydrolyzable Phosphonate-Based Mimetics

To overcome the enzymatic lability of the phosphate ester bond, early efforts focused on replacing the anomeric oxygen of the phosphate group with a methylene group, leading to the development of phosphonate-based mimetics.

-

(Phosphonomethyl)phenylalanine (Pmp): This foundational mimetic replaces the phosphate ester oxygen with a methylene unit. While resistant to phosphatases, its binding affinity to SH2 domains is often lower than that of pTyr.[1]

-

Fluoromethylated Pmp Analogs (FPmp and F2Pmp): The introduction of fluorine atoms to the methylene bridge of Pmp, creating monofluoro-Pmp (FPmp) and difluoro-Pmp (F2Pmp), significantly improves binding affinity.[1] The electron-withdrawing nature of fluorine lowers the pKa of the phosphonate, making it a better mimic of the dianionic state of the phosphate group at physiological pH. F2Pmp, in particular, has shown widespread utility in the development of potent inhibitors for both SH2 domains and PTPs.[2][3]

2.2. Non-Phosphate-Containing Mimetics

To address the challenges of poor cell permeability associated with the highly charged phosphonate group, researchers have developed mimetics that do not contain phosphorus.

-

O-Malonyltyrosine (OMT): This mimetic replaces the phosphate group with a malonic acid moiety. Peptides incorporating OMT have demonstrated reasonable affinity for SH2 domains.[1]

-

p-Malonylphenylalanine (Pmf): In this analog, the malonic acid group is directly attached to the phenyl ring of phenylalanine. Pmf-containing inhibitors have shown remarkable potency, with some exhibiting inhibition constants in the low nanomolar range for the Grb2 SH2 domain.[4]

Key Targets for Phosphotyrosine Mimetics

The development of pTyr mimetics has largely focused on two key classes of signaling proteins: SH2 domain-containing adaptor proteins and protein tyrosine phosphatases.

3.1. Grb2 SH2 Domain

The Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein that links activated receptor tyrosine kinases (RTKs) to the Ras signaling pathway. The SH2 domain of Grb2 specifically recognizes pTyr-containing sequences, initiating a cascade that leads to cell proliferation and differentiation. Inhibiting this interaction is a key strategy in cancer therapy.

3.2. Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a major negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a promising therapeutic approach for type 2 diabetes and obesity.

Quantitative Data on Phosphotyrosine Mimetic Efficacy

The following tables summarize key quantitative data for various pTyr mimetics against the Grb2 SH2 domain and PTP1B.

Table 1: Inhibitory Activity of Phosphotyrosine Mimetics against the Grb2 SH2 Domain

| Mimetic/Inhibitor | Assay Type | Target | Kd (nM) | IC50 (nM) | Reference |

| Peptide with (α-Me)pTyr | Fluorescence | Grb2 | 3 ± 1 | 11 ± 1 | [2](5) |

| Pmf-containing inhibitors | Extracellular Grb2 binding assay | Grb2 | - | as low as 8 | [4] |

| Ac-N-(L-OMT)-V-N-I-E-amide | SH2 domain inhibitory peptide assay | Grb2 | - | 120,000 | [1] |

| Monocarboxylic inhibitor 7 | Fluorescence anisotropy | EGFR/GRB2 PPI | - | 140 (Ki) | [6] |

| Tripeptide-mimicking compound 39 | Grb2 SH2 domain-binding assay | Grb2 | - | 6,190 | [7] |

| Tri-aromatic analogue 40 | Grb2 SH2 domain-binding assay | Grb2 | - | 25,900 | [7] |

Table 2: Inhibitory Activity of Phosphotyrosine Mimetics against PTP1B

| Mimetic/Inhibitor | Assay Type | Target | IC50 (µM) | Ki (nM) | Reference |

| Ac-D-A-D-E-(FOMT)-L-amide | PTP1B-mediated dephosphorylation | PTP1B | 10 | - | [8] |

| Thioether-cyclized peptide 4 (with FOMT) | PTP1B inhibition assay | PTP1B | - | 170 | [9] |

| Pentafluorophosphato-phenylalanine 3 | PTP1B inhibition assay | PTP1B | - | - | [10] |

| Pentafluorophosphato-phenylalanine 12 | PTP1B inhibition assay | PTP1B | - | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of pTyr mimetics.

5.1. Fluorescence Polarization Assay for Grb2 SH2 Domain Binding

This assay measures the binding of a fluorescently labeled pTyr-containing peptide to the Grb2 SH2 domain. The binding causes a change in the polarization of the emitted light, which can be disrupted by a competitive inhibitor.

-

Materials:

-

Purified Grb2 SH2 domain

-

Fluorescently labeled peptide probe (e.g., FITC-G-pY-V-N-V)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Test compounds (pTyr mimetics)

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a solution of the Grb2 SH2 domain and the fluorescent peptide probe in the assay buffer at 2x the final desired concentration.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add 10 µL of the Grb2 SH2 domain/probe solution to each well of the 384-well plate.

-

Add 10 µL of the test compound dilutions to the wells. Include controls with buffer only (for minimum polarization) and with the Grb2 SH2 domain/probe solution and buffer (for maximum polarization).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

5.2. ELISA-Based Grb2-Shc Binding Assay

This assay quantifies the interaction between the Grb2 SH2 domain and a pTyr-phosphorylated Shc peptide, and the ability of an inhibitor to disrupt this interaction.

-

Materials:

-

GST-tagged Grb2 SH2 domain

-

Biotinylated and phosphorylated Shc peptide (e.g., Biotin-pY-V-N-V-Q-N-H)

-

Streptavidin-coated 96-well plates

-

Anti-GST antibody conjugated to horseradish peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Test compounds

-

-

Procedure:

-

Coat the streptavidin-coated wells with the biotinylated-phosphorylated Shc peptide by incubating for 1-2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Block the wells with blocking buffer for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Prepare a mixture of the GST-Grb2 SH2 domain and the test compound at various concentrations in blocking buffer and add it to the wells. Incubate for 1-2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Add the anti-GST-HRP antibody to the wells and incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

Add the TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the IC50 values as described for the fluorescence polarization assay.

-

5.3. PTP1B Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by PTP1B.

-

Materials:

-

Recombinant human PTP1B

-

pNPP (p-nitrophenyl phosphate) as a substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT)

-

Test compounds

-

96-well plates

-

Spectrophotometer

-

-

Procedure:

-

Add the assay buffer, test compound at various concentrations, and PTP1B to the wells of a 96-well plate.

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Visualizing the Landscape: Signaling Pathways and Workflows

6.1. Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by pTyr mimetics.

Caption: The Grb2-SOS-Ras signaling pathway initiated by RTK activation.

Caption: The role of PTP1B as a negative regulator in the insulin signaling pathway.

6.2. Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of pTyr mimetic inhibitors.

Caption: A generalized workflow for the discovery and development of pTyr mimetics.

Conclusion and Future Directions

The discovery and development of phosphotyrosine mimetics have provided invaluable tools for dissecting pTyr-dependent signaling pathways and have yielded promising candidates for therapeutic intervention. The evolution from simple phosphonates to sophisticated non-phosphate-containing isosteres has addressed key challenges of stability and bioavailability. Future efforts in this field will likely focus on the development of mimetics with enhanced cell permeability and improved selectivity for specific SH2 domains or PTPs. The integration of computational design and novel synthetic strategies will undoubtedly accelerate the discovery of the next generation of pTyr mimetics, bringing us closer to precisely targeting the aberrant signaling pathways that drive a host of human diseases.

References

- 1. L-O-(2-malonyl)tyrosine: a new phosphotyrosyl mimetic for the preparation of Src homology 2 domain inhibitory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Incorporation of phosphotyrosyl mimetic 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp) into signal transduction-directed peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of constrained 4-(phosphonomethyl)phenylalanine derivatives as hydrolytically stable analogs of O-phosphotyrosine - Lookchem [lookchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeting Grb2 SH3 Domains with Affimer Proteins Provides Novel Insights into Ras Signalling Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4'-O-[2-(2-fluoromalonyl)]-L-tyrosine: a phosphotyrosyl mimic for the preparation of signal transduction inhibitory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent inhibition of protein-tyrosine phosphatase-1B using the phosphotyrosyl mimetic fluoro-O-malonyl tyrosine (FOMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

H-Tyr(H2PO3)-OH: A Non-Hydrolyzable Analog of Phosphotyrosine for Signal Transduction Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, from signal transduction and cell cycle control to proliferation and differentiation. The dynamic nature of this modification, regulated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), presents challenges for its study. Non-hydrolyzable analogs of phosphotyrosine (pTyr) are invaluable tools for overcoming these challenges. This technical guide focuses on H-Tyr(H2PO3)-OH, also known as L-4-(phosphonomethyl)phenylalanine, a widely used non-hydrolyzable pTyr mimetic. We provide a comprehensive overview of its synthesis, biochemical properties, and applications in dissecting signaling pathways and as a scaffold for drug discovery. This guide includes detailed experimental protocols for the synthesis of peptides incorporating this analog and for biophysical characterization of their interactions with key signaling proteins. Furthermore, we present quantitative binding data and visualize relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the utility of this compound in advancing our knowledge of cellular signaling.

Introduction to Phosphotyrosine Signaling and its Mimics

Tyrosine phosphorylation is a critical event in cellular communication, initiated by the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein by a protein tyrosine kinase.[1] This phosphorylation event creates a binding site for proteins containing phosphotyrosine-binding domains, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains.[2][3] These interactions are central to the propagation of signals downstream of receptor tyrosine kinases (RTKs) and other signaling hubs.[4] The reversibility of this process, catalyzed by protein tyrosine phosphatases (PTPs), ensures the transient nature of these signals.[5]

The labile nature of the phosphate-ester bond in phosphotyrosine, however, complicates in vitro and in vivo studies. Non-hydrolyzable analogs of phosphotyrosine have been developed to address this limitation. This compound, in which the oxygen atom linking the phosphate group to the phenyl ring is replaced by a methylene group, is a prominent example of such a mimetic.[6] This substitution renders the molecule resistant to phosphatase activity, thereby "trapping" the signaling complex and facilitating its study. This stability makes it an exceptional tool for structural biology, for dissecting the roles of specific phosphorylation events, and for the development of therapeutic agents that target phosphotyrosine-mediated interactions.[7]

Synthesis of this compound and its Incorporation into Peptides

The synthesis of peptides containing this compound is crucial for their use as probes in biological systems. This is typically achieved through solid-phase peptide synthesis (SPPS) using a protected form of the phosphonotyrosine analog.

Synthesis of Protected Phosphonotyrosine Monomers

The synthesis of Boc- or Fmoc-protected 4-(phosphonomethyl)-L-phenylalanine is a prerequisite for its use in SPPS. While a detailed multi-step synthesis is beyond the scope of this guide, the general strategy often involves the protection of the amino and carboxyl groups of a phenylalanine precursor, followed by the introduction of the phosphonomethyl moiety to the phenyl ring.

Solid-Phase Peptide Synthesis (SPPS) of Phosphonotyrosine-Containing Peptides

The incorporation of Fmoc-Tyr(PO3H2)-OH into a peptide sequence during SPPS requires specific considerations due to the presence of the free phosphonic acid group.

Experimental Protocol: Solid-Phase Synthesis of a Phosphonotyrosine-Containing Peptide

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Tyr(PO3H2)-OH

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Incorporation of Fmoc-Tyr(PO3H2)-OH:

-

For the coupling of Fmoc-Tyr(PO3H2)-OH, use a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents).

-

Extend the coupling time to 4-6 hours or overnight to ensure complete reaction.

-

-

Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, wash with cold ether, and air dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Biophysical Characterization of Phosphonotyrosine-Mediated Interactions

Quantitative analysis of the binding affinity between phosphonotyrosine-containing peptides and their target proteins, such as SH2 domains, is essential for understanding their biological function and for drug development. Fluorescence polarization (FP) and isothermal titration calorimetry (ITC) are two powerful techniques for this purpose.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is a robust and high-throughput method for determining binding affinities.

Experimental Protocol: Fluorescence Polarization Assay for SH2 Domain-Peptide Binding

Materials:

-

Purified SH2 domain protein

-

Fluorescently labeled phosphonotyrosine peptide (e.g., with fluorescein)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescently labeled peptide in the assay buffer.

-

Prepare a serial dilution of the SH2 domain protein in the assay buffer.

-

-

Assay Setup:

-

To each well of the 384-well plate, add a fixed concentration of the fluorescently labeled peptide (typically in the low nanomolar range).

-

Add the serially diluted SH2 domain protein to the wells. Include wells with only the labeled peptide (for minimum polarization) and wells with a saturating concentration of the SH2 domain (for maximum polarization).

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader.

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the SH2 domain concentration.

-

Fit the data to a one-site binding model to determine the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9]

Experimental Protocol: Isothermal Titration Calorimetry of SH2 Domain-Peptide Interaction

Materials:

-

Purified SH2 domain protein

-

Synthesized phosphonotyrosine peptide

-

ITC buffer (e.g., 50 mM Phosphate buffer pH 7.4, 150 mM NaCl)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze both the SH2 domain protein and the phosphonotyrosine peptide against the same ITC buffer to minimize buffer mismatch effects.[10]

-

Determine the accurate concentrations of the protein and peptide solutions.

-

Degas the solutions immediately before the experiment.

-

-

ITC Experiment Setup:

-

Load the SH2 domain solution into the sample cell (typically at a concentration of 10-50 µM).

-

Load the phosphonotyrosine peptide solution into the injection syringe (typically at a concentration 10-20 times that of the protein in the cell).

-

-

Titration:

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform a series of injections of the peptide solution into the protein solution.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The entropy (ΔS) can then be calculated.

-

Quantitative Data on Phosphonotyrosine Analog Interactions

The binding affinities of phosphonotyrosine-containing peptides to various SH2 domains have been determined using techniques like those described above. These quantitative data are crucial for understanding the specificity of these interactions and for designing selective inhibitors.

| SH2 Domain | Peptide Sequence | Analog | Kd (nM) | Reference |

| Grb2 | pYVNV | pTyr | 1,400 | [6] |

| Src | pYEEI | pTyr | 2,700 | [11] |

| SHP-2 (N-SH2) | pYVNV | pTyr | 14 | [12] |

| p85 (N-SH2) | pYMXM | pTyr | 3.4 | [8] |

| p85 (C-SH2) | pYMXM | pTyr | 0.34 | [8] |

| STAT3 | GpYLPQTV-NH2 | pTyr | ~23,000 (IC50) | [13] |

Note: The binding affinities can vary depending on the experimental conditions and the specific peptide sequence.

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams can be used to visualize the complex relationships in signaling pathways and the logical flow of experimental procedures.

Figure 1: Simplified diagram of the EGFR-Ras-Raf-MEK-ERK signaling pathway.

Figure 2: Experimental workflow for a fluorescence polarization-based SH2 domain binding assay.

Applications in Signal Transduction Research and Drug Development

Elucidating Signaling Pathways

The use of this compound and other non-hydrolyzable analogs has been instrumental in dissecting the roles of specific tyrosine phosphorylation events in various signaling pathways. For instance, the site-specific incorporation of a phosphotyrosine mimetic into the protein tyrosine phosphatase SHP-2 has revealed how its phosphorylation regulates its activity and downstream signaling to the MAP kinase pathway.[14] By preventing dephosphorylation, researchers can stabilize signaling complexes and identify their components, providing a clearer picture of the protein-protein interaction networks that drive cellular responses.

A Tool for Drug Discovery

Phosphotyrosine-mediated interactions are attractive targets for therapeutic intervention, particularly in diseases characterized by aberrant signaling, such as cancer. This compound serves as a valuable scaffold for the design of inhibitors that target SH2 domains or PTPs. Peptides containing this analog can be used in high-throughput screens to identify small molecules that disrupt these interactions. Furthermore, these stabilized peptides themselves can act as potent and selective inhibitors. For example, phosphopeptides have been shown to block STAT3-mediated DNA binding and cell transformation, highlighting their potential as therapeutic leads.[14]

Conclusion

This compound is a powerful and versatile tool for researchers studying phosphotyrosine-dependent signaling. Its resistance to hydrolysis by phosphatases provides a stable platform for investigating the intricate network of protein-protein interactions that govern cellular function. The detailed protocols and data presented in this guide are intended to facilitate the application of this valuable reagent in both basic research and drug discovery efforts. As our understanding of the complexity of cellular signaling continues to grow, the use of such precisely engineered chemical probes will undoubtedly play an increasingly important role in unraveling the mechanisms of health and disease.

References

- 1. Elevated activity of STAT3C due to higher DNA binding affinity of phosphotyrosine dimer rather than covalent dimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subnanomolar antisense activity of phosphonate-peptide nucleic acid (PNA) conjugates delivered by cationic lipids to HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subnanomolar antisense activity of phosphonate-peptide nucleic acid (PNA) conjugates delivered by cationic lipids to HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ppi.fli-leibniz.de [ppi.fli-leibniz.de]

- 7. benchchem.com [benchchem.com]

- 8. whitelabs.org [whitelabs.org]

- 9. Calorimetric Measurement of SH2 Domain Ligand Affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 11. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphotyrosyl peptides block Stat3-mediated DNA binding activity, gene regulation, and cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural analysis of H-Tyr(H2PO3)-OH using NMR and X-ray crystallography

An In-Depth Technical Guide to the Structural Analysis of H-Tyr(H2PO3)-OH

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Structural Analysis of O-Phospho-L-tyrosine [this compound] Using X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Executive Summary

O-Phospho-L-tyrosine (phosphotyrosine), the product of protein tyrosine phosphorylation, is a cornerstone of cellular signal transduction, governing processes from cell growth to immune responses.[1] The precise three-dimensional structure of this modified amino acid is fundamental to its recognition by other proteins and the subsequent propagation of cellular signals. This guide provides a detailed technical overview of two primary methods for its structural elucidation: single-crystal X-ray crystallography and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

This document outlines detailed experimental protocols for both techniques, presents quantitative structural data in comparative tables, and uses workflow diagrams to illustrate the analytical processes. It is intended to serve as a comprehensive resource for researchers engaged in structural biology and drug development targeting phosphotyrosine-mediated signaling pathways.

The Central Role of Phosphotyrosine in Cellular Signaling

Phosphotyrosine signaling is a dynamic regulatory mechanism controlled by a "Writer-Reader-Eraser" system. This system modulates the flow of information through complex intracellular networks.

-

Writers (Protein Tyrosine Kinases - PTKs): These enzymes catalyze the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein.

-

Readers (e.g., SH2 or PTB domain-containing proteins): These domains specifically recognize and bind to phosphotyrosine motifs, recruiting downstream signaling partners.

-

Erasers (Protein Tyrosine Phosphatases - PTPs): These enzymes remove the phosphate group, terminating the signal.

This tightly regulated cycle of phosphorylation and dephosphorylation is critical for normal cellular function, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[2]

Structural Analysis by X-ray Crystallography

X-ray crystallography provides a static, high-resolution snapshot of the molecule's atomic arrangement in a crystal lattice. This technique is unparalleled for determining precise bond lengths, bond angles, and the overall conformation of this compound.[3]

Experimental Protocol for X-ray Crystallography

The successful structure determination of this compound by X-ray crystallography involves a multi-step process, from obtaining high-quality crystals to refining the final atomic model.

-

Sample Preparation & Purity:

-

Material: Start with commercially available O-Phospho-L-tyrosine of high purity (≥97%).[4][5]

-

Solvent: Prepare a stock solution by dissolving the compound in a suitable solvent system. For amino acids, aqueous solutions or mixed solvent systems are often used to achieve the necessary concentration for crystallization.

-

-

Crystallization:

-

Method: The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[6]

-

Setup: A drop containing a mixture of the phosphotyrosine solution and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution.

-

Screening: Screen a wide range of conditions (e.g., different precipitants like PEGs, salts), pH values, and temperatures to find initial crystallization "hits".[7]

-

Optimization: Refine the initial conditions by making small, incremental changes to precipitant concentration, pH, or temperature to grow larger, single crystals suitable for diffraction.[7]

-

-

Data Collection:

-

Mounting: A single, defect-free crystal is carefully harvested and mounted on a goniometer head, often after being flash-cooled in liquid nitrogen to prevent radiation damage.

-

Diffraction: The crystal is placed in a beam of monochromatic X-rays. The crystal lattice diffracts the X-rays into a specific pattern of spots (reflections).[3][8]

-

Data Recording: The intensities and positions of these reflections are recorded by a detector as the crystal is rotated.[3]

-

-

Structure Determination and Refinement:

-

Data Processing: The raw diffraction images are processed to index the reflections and integrate their intensities.

-

Phase Problem: For a small molecule like phosphotyrosine, the phase information for each reflection is typically determined using direct methods.

-

Model Building: An initial electron density map is calculated, from which the atomic positions are determined and a molecular model is built.

-